1-(1-Ethyl-3-methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(1-Ethyl-3-methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring fused with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyl-3-methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions, providing high yields of the desired triazole product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure scalability and cost-effectiveness. This includes using continuous flow reactors, which allow for better control over reaction parameters and can lead to higher efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethyl-3-methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form N-oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction of the carboxylic acid group can produce the corresponding alcohol or aldehyde.
Scientific Research Applications
1-(1-Ethyl-3-methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-3-methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Ethyl-3-methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- 1-(1-Ethyl-3-methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate
- 1-(1-Ethyl-3-methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxaldehyde
Uniqueness
1-(1-Ethyl-3-methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of a piperidine and triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
Properties
Molecular Formula |
C11H18N4O2 |
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Molecular Weight |
238.29 g/mol |
IUPAC Name |
1-(1-ethyl-3-methylpiperidin-3-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H18N4O2/c1-3-14-6-4-5-11(2,8-14)15-7-9(10(16)17)12-13-15/h7H,3-6,8H2,1-2H3,(H,16,17) |
InChI Key |
ULLNPMBMHZEKKT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)(C)N2C=C(N=N2)C(=O)O |
Origin of Product |
United States |
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